molecular formula C19H17N3O3 B5001470 2-(3-cyano-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

2-(3-cyano-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Katalognummer B5001470
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: PYBPYWDWNADOLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-cyano-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide, also known as CAY10650, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.

Wirkmechanismus

2-(3-cyano-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide acts as a selective inhibitor of GSK-3β, a serine/threonine kinase that regulates various signaling pathways involved in cellular processes such as cell differentiation, proliferation, and apoptosis. By inhibiting GSK-3β, this compound modulates the activity of downstream signaling molecules such as β-catenin, glycogen synthase, and tau protein, which play crucial roles in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various disease models. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of cyclins and pro-apoptotic proteins. In Alzheimer's disease models, this compound reduces the accumulation of beta-amyloid plaques by promoting the clearance of the protein. In bipolar disorder models, this compound regulates the activity of mood-stabilizing proteins such as GSK-3β and AKT. In diabetes models, this compound improves insulin sensitivity and glucose tolerance by regulating the activity of insulin signaling molecules.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3-cyano-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide has several advantages for lab experiments, including its selectivity for GSK-3β, its small molecular weight, and its ability to penetrate cell membranes. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on 2-(3-cyano-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the molecular mechanisms underlying the biochemical and physiological effects of this compound need to be further elucidated to fully understand its therapeutic potential.

Synthesemethoden

The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide involves the reaction of 2-(3-cyano-1H-indol-1-yl)acetic acid with 2,5-dimethoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product, this compound. The overall yield of the synthesis is typically around 50%.

Wissenschaftliche Forschungsanwendungen

2-(3-cyano-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been found to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In bipolar disorder research, this compound has been shown to regulate the activity of mood-stabilizing proteins. In diabetes research, this compound has been found to improve insulin sensitivity and glucose tolerance.

Eigenschaften

IUPAC Name

2-(3-cyanoindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-14-7-8-18(25-2)16(9-14)21-19(23)12-22-11-13(10-20)15-5-3-4-6-17(15)22/h3-9,11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBPYWDWNADOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.